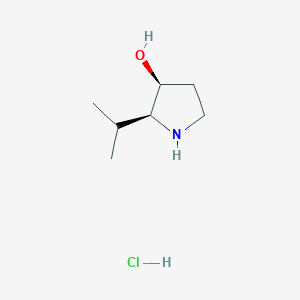
(2S,3S)-2-Propan-2-ylpyrrolidin-3-ol;hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2S,3S)-2-Propan-2-ylpyrrolidin-3-ol;hydrochloride, also known as IPPH, is a chemical compound that belongs to the class of pyrrolidine stimulants. It is a research chemical that has gained popularity among scientists and researchers due to its potential use in various scientific studies. The purpose of
Wirkmechanismus
The exact mechanism of action of (2S,3S)-2-Propan-2-ylpyrrolidin-3-ol;hydrochloride is not fully understood. However, it is believed to work by increasing the levels of dopamine and norepinephrine in the brain. These neurotransmitters are responsible for regulating mood, attention, and arousal.
Biochemical and Physiological Effects:
(2S,3S)-2-Propan-2-ylpyrrolidin-3-ol;hydrochloride has been shown to have a number of biochemical and physiological effects. It increases the release of dopamine and norepinephrine in the brain, which leads to increased wakefulness, alertness, and cognitive function. (2S,3S)-2-Propan-2-ylpyrrolidin-3-ol;hydrochloride also increases heart rate and blood pressure, which can have both beneficial and harmful effects.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using (2S,3S)-2-Propan-2-ylpyrrolidin-3-ol;hydrochloride in lab experiments is its potential as a psychostimulant. It has been shown to increase wakefulness, alertness, and cognitive function in animal models, which can be useful in certain types of research. However, one limitation of using (2S,3S)-2-Propan-2-ylpyrrolidin-3-ol;hydrochloride is its potential for abuse. It is important for researchers to use caution when handling and administering (2S,3S)-2-Propan-2-ylpyrrolidin-3-ol;hydrochloride to prevent misuse.
Zukünftige Richtungen
There are a number of future directions for research involving (2S,3S)-2-Propan-2-ylpyrrolidin-3-ol;hydrochloride. One area of interest is its potential use in the treatment of ADHD and narcolepsy. Another area of interest is its potential as a cognitive enhancer. Further research is needed to determine the safety and efficacy of (2S,3S)-2-Propan-2-ylpyrrolidin-3-ol;hydrochloride for these applications. Additionally, more research is needed to fully understand the mechanism of action of (2S,3S)-2-Propan-2-ylpyrrolidin-3-ol;hydrochloride and its effects on the brain and body.
Synthesemethoden
The synthesis of (2S,3S)-2-Propan-2-ylpyrrolidin-3-ol;hydrochloride involves the reaction of 2-pyrrolidone with isopropylamine in the presence of hydrochloric acid. The resulting product is a white crystalline powder that is soluble in water and ethanol. The purity of (2S,3S)-2-Propan-2-ylpyrrolidin-3-ol;hydrochloride can be increased through recrystallization or chromatography.
Wissenschaftliche Forschungsanwendungen
(2S,3S)-2-Propan-2-ylpyrrolidin-3-ol;hydrochloride has been used in various scientific studies due to its potential as a psychostimulant. It has been shown to increase wakefulness, alertness, and cognitive function in animal models. (2S,3S)-2-Propan-2-ylpyrrolidin-3-ol;hydrochloride has also been studied for its potential use in the treatment of attention deficit hyperactivity disorder (ADHD) and narcolepsy.
Eigenschaften
IUPAC Name |
(2S,3S)-2-propan-2-ylpyrrolidin-3-ol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO.ClH/c1-5(2)7-6(9)3-4-8-7;/h5-9H,3-4H2,1-2H3;1H/t6-,7-;/m0./s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSIYMBOUQXCIBQ-LEUCUCNGSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1C(CCN1)O.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@H]1[C@H](CCN1)O.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2S,3S)-2-Isopropylpyrrolidin-3-ol hydrochloride | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(E)-1-[4-[(2,4-dichlorophenyl)methoxy]phenyl]-3-(3-methylanilino)prop-2-en-1-one](/img/structure/B2916933.png)
![N-[4-(2,6,6-trimethyl-4-oxo-4,5,6,7-tetrahydro-1H-indol-1-yl)phenyl]acetamide](/img/structure/B2916934.png)
![[2-(2-chlorophenyl)sulfanylpyridin-3-yl]methyl N-(4-chlorophenyl)carbamate](/img/structure/B2916937.png)






![N-[(2-methoxyphenyl)methyl]-2-[3-(3-methoxyphenyl)-6-oxopyridazin-1-yl]acetamide](/img/structure/B2916951.png)


